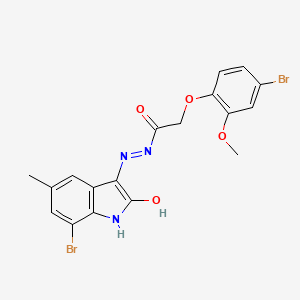![molecular formula C23H22N2O5S B5965452 2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B5965452.png)
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(1,3-benzodioxol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(1,3-benzodioxol-5-yl)acetamide is a complex organic compound that features a combination of benzenesulfonyl, dimethylanilino, and benzodioxolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(1,3-benzodioxol-5-yl)acetamide typically involves multi-step chemical processes. These processes often include isosteric replacement, chiral pool synthesis, and cyclocondensation reactions. The goal is to achieve high purity and yield while maintaining the structural integrity of the complex molecule.
Industrial Production Methods
Industrial production methods for this compound are designed to scale up the laboratory synthesis processes. These methods focus on optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure efficient and cost-effective production. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance productivity and consistency.
化学反応の分析
Types of Reactions
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(1,3-benzodioxol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
科学的研究の応用
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(1,3-benzodioxol-5-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide: Shares the benzodioxolyl group and has similar synthetic routes and applications.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Contains the benzodioxolyl group and is used in similar chemical reactions.
Uniqueness
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(1,3-benzodioxol-5-yl)acetamide is unique due to the presence of the benzenesulfonyl and dimethylanilino groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications and differentiate it from other similar compounds.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(1,3-benzodioxol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-16-10-17(2)12-19(11-16)25(31(27,28)20-6-4-3-5-7-20)14-23(26)24-18-8-9-21-22(13-18)30-15-29-21/h3-13H,14-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBFBCYOVLPDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3-chloro-4-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;hydrochloride](/img/structure/B5965385.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5965392.png)
![5-Methyl-2-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazol-3-amine](/img/structure/B5965397.png)

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane](/img/structure/B5965404.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B5965421.png)

![4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-1-(1-naphthylmethyl)-2-pyrrolidinone](/img/structure/B5965431.png)
![[1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol](/img/structure/B5965439.png)
![2-{1-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]ETHYLIDENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE](/img/structure/B5965447.png)
![{1-[4-(difluoromethoxy)benzyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone](/img/structure/B5965457.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(1-cyclopropylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5965461.png)
![N-{3-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B5965463.png)
![METHYL 4,5-DIMETHOXY-2-(2-{[4-METHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B5965480.png)
